1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt

Catalog No.
S1907536
CAS No.
2601-33-4
M.F
C18H37NO2
M. Wt
299.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethy...

CAS Number

2601-33-4

Product Name

1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt

IUPAC Name

2-[dimethyl(tetradecyl)azaniumyl]acetate

Molecular Formula

C18H37NO2

Molecular Weight

299.5 g/mol

InChI

InChI=1S/C18H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19(2,3)17-18(20)21/h4-17H2,1-3H3

InChI Key

KKMIHKCGXQMFEU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC(=O)[O-]

Surfactant Properties

Myristyl betaine is a zwitterionic surfactant, meaning it possesses both a positively charged quaternary ammonium group and a negatively charged carboxylate group within the same molecule. This unique structure grants it amphiphilic properties, allowing it to interact with both water and oil. Due to these amphiphilic properties, myristyl betaine finds applications in various scientific research fields, including protein biochemistry and membrane biology [].

For instance, myristyl betaine is often used in protein extraction and purification protocols. It helps solubilize membrane proteins, which are typically difficult to extract due to their hydrophobic regions. Myristyl betaine's mild detergent properties enable the extraction of proteins while maintaining their structure and function [].

Antibacterial Activity

Studies suggest that myristyl betaine exhibits antibacterial activity against various bacterial strains. The proposed mechanism involves its interaction with the bacterial cell membrane, leading to disruption and leakage of cellular contents [].

1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt, also known as Myristyl dimethyl glycine, is an amphoteric surfactant with the chemical formula C18H37NO2 and a molecular weight of approximately 299.5 g/mol. This compound features a long hydrophobic tetradecyl chain (C14) and a hydrophilic carboxymethyl group, making it effective in various applications, particularly in personal care products. The presence of both positive and negative charges allows it to function well in different pH environments, enhancing its versatility as a surfactant .

The chemical behavior of 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt can be understood through its amphoteric nature. It can undergo the following types of reactions:

  • Acid-Base Reactions: The carboxymethyl group can act as an acid or base depending on the pH of the solution, allowing it to participate in proton transfer reactions.
  • Hydrolysis: In aqueous environments, this compound can hydrolyze to release its constituent parts, particularly under extreme pH conditions.
  • Formation of Salts: It can react with acids or bases to form corresponding salts, which may alter its solubility and surface-active properties.

1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt exhibits several biological activities:

  • Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it useful in formulations aimed at reducing microbial contamination .
  • Skin Conditioning: Due to its surfactant properties, it is often included in cosmetic products for its ability to condition and improve skin feel.
  • Cell Membrane Interaction: The amphiphilic nature allows it to interact with cell membranes, potentially affecting membrane permeability and fluidity.

The synthesis of 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt typically involves the following steps:

  • Quaternization Reaction: Tetradecyl amine is reacted with dimethyl sulfate or another methylating agent to produce a quaternary ammonium compound.
  • Carboxymethylation: The quaternary ammonium compound is then treated with chloroacetic acid or sodium chloroacetate to introduce the carboxymethyl group.
  • Purification: The resulting product is purified through crystallization or chromatography to obtain the desired inner salt form.

1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt finds numerous applications across various industries:

  • Personal Care Products: Used as a surfactant and conditioning agent in shampoos, conditioners, and body washes.
  • Household Cleaning Products: Acts as a secondary surfactant in formulations for enhanced cleaning efficacy.
  • Pharmaceuticals: Utilized in drug formulations for its emulsifying properties.

Research into the interactions of 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt reveals its compatibility with other surfactants and active ingredients:

  • Synergistic Effects: When combined with anionic surfactants, it can enhance foaming and cleaning efficiency.
  • Stability Studies: Interaction with electrolytes may affect the stability of formulations containing this compound; thus, formulation adjustments may be necessary.

Several compounds share structural similarities with 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt. A comparison highlights its unique attributes:

Compound NameStructure FeaturesUnique Aspects
Myristyl BetaineSimilar long-chain structureContains a betaine moiety; commonly used in cosmetics
Lauryl Dimethyl GlycineShorter alkyl chain (C12)Less hydrophobic; used primarily in personal care
Cocamidopropyl BetaineDerived from coconut oilBiodegradable; often used in hair care products
Stearamidopropyl DimethylamineLonger alkyl chain (C18)Provides conditioning benefits but less versatile than 1-Tetradecanaminium

1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt stands out due to its effective amphoteric nature and ability to function across a wide pH range, making it particularly valuable in both personal care and cleaning applications. Its unique synthesis method leads to distinct physical properties that enhance its performance compared to similar compounds.

Physical Description

Liquid

XLogP3

7.2

UNII

95C19D1X0B

GHS Hazard Statements

Aggregated GHS information provided by 272 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 272 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 239 of 272 companies with hazard statement code(s):;
H314 (16.32%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (83.68%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (60.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (82.01%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15.9%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (15.06%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2601-33-4

Wikipedia

Myristyl betaine

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Antistatic; Cleansing; Foam boosting; Hair conditioning; Skin conditioning; Surfactant

General Manufacturing Information

All other basic organic chemical manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt: ACTIVE

Dates

Modify: 2024-04-14

Explore Compound Types